molecular formula C20H25N3O2 B7042894 1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea

1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea

Cat. No.: B7042894
M. Wt: 339.4 g/mol
InChI Key: MTLKZTYCNSDHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea is a synthetic organic compound that belongs to the class of ureas. Compounds in this class are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyridine ring and an oxane moiety, suggests potential for interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea typically involves the reaction of 2,6-dimethylpyridine with an isocyanate derivative. The reaction conditions often include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve:

  • Large-scale batch reactors.
  • Continuous flow reactors for improved efficiency and yield.
  • Purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or pyridines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition or activation of biochemical pathways, modulation of signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]thiourea: Similar structure with a thiourea group instead of a urea group.

    1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]carbamate: Contains a carbamate group.

Uniqueness

1-(2,6-Dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea is unique due to its specific combination of a pyridine ring and an oxane moiety, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,6-dimethylpyridin-3-yl)-3-[(2-phenyloxan-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-14-10-11-18(15(2)22-14)23-20(24)21-13-17-9-6-12-25-19(17)16-7-4-3-5-8-16/h3-5,7-8,10-11,17,19H,6,9,12-13H2,1-2H3,(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLKZTYCNSDHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)NCC2CCCOC2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.